Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate
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Overview
Description
Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a dimethylamino group, which is a functional group containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate typically involves the esterification of 2-(dimethylamino)-2-(naphthalen-1-yl)acetic acid with ethanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in the presence of the acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be used in the study of biological pathways involving esters and amines.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(phenyl)acetate
- Ethyl 2-(dimethylamino)-2-(naphthalen-2-yl)acetate
- Ethyl 2-(methylamino)-2-(naphthalen-1-yl)acetate
Comparison
Ethyl 2-(dimethylamino)-2-(naphthalen-1-yl)acetate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to phenyl or other aromatic rings
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C16H19NO2/c1-4-19-16(18)15(17(2)3)14-11-7-9-12-8-5-6-10-13(12)14/h5-11,15H,4H2,1-3H3 |
InChI Key |
GKOCZEPNEWRZAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC2=CC=CC=C21)N(C)C |
Origin of Product |
United States |
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